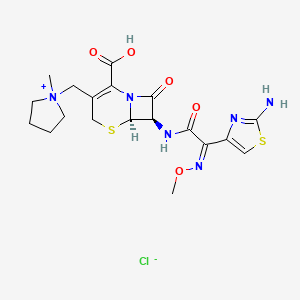
N-Acetylornithine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylornithine-d2 is a deuterated form of N-Acetylornithine, a non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for various biological processes. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce N-Acetylornithine .
Industrial Production Methods
Industrial production methods for N-Acetylornithine-d2 are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with additional purification and quality control measures to ensure the deuterium labeling is consistent and the product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylornithine-d2 undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of N-Acetylornithine into ornithine and acetic acid.
Aminotransferase Reactions: N-Acetylornithine aminotransferase catalyzes the reversible conversion of N-Acetylornithine to N-Acetylglutamate-5-semialdehyde.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an enzyme such as N-Acetylornithine deacetylase.
Aminotransferase Reactions: Requires pyridoxal phosphate (PLP) as a cofactor.
Major Products Formed
Hydrolysis: Produces ornithine and acetic acid.
Aminotransferase Reactions: Produces N-Acetylglutamate-5-semialdehyde.
Applications De Recherche Scientifique
N-Acetylornithine-d2 is used in various scientific research applications, including:
Metabolic Pathway Studies: Used to trace and study the arginine biosynthesis pathway.
Enzyme Mechanism Studies: Helps in understanding the catalytic mechanisms of enzymes like N-Acetylornithine aminotransferase.
Medical Research: Investigated for its role in renal function and its potential implications in chronic kidney disease.
Plant Biology: Studied for its role in plant defense mechanisms and response to stress.
Mécanisme D'action
N-Acetylornithine-d2 exerts its effects primarily through its role in the arginine biosynthesis pathway. It is converted to N-Acetylglutamate-5-semialdehyde by N-Acetylornithine aminotransferase, with pyridoxal phosphate as a cofactor . This conversion is a key step in the production of arginine, which is essential for protein synthesis and other metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.
N-Acetylserine: Involved in cysteine biosynthesis.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine.
Uniqueness
N-Acetylornithine-d2 is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying enzyme mechanisms. The stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and accurate measurements.
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |
Clé InChI |
JRLGPAXAGHMNOL-JRHBLRTESA-N |
SMILES isomérique |
[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N |
SMILES canonique |
CC(=O)NC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


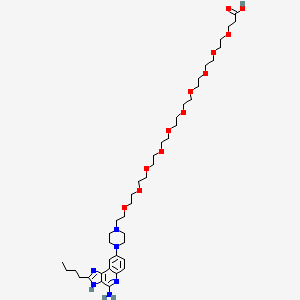
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
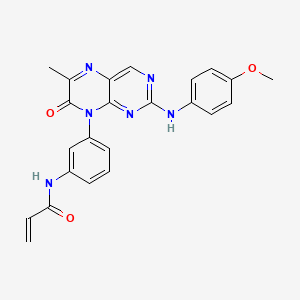
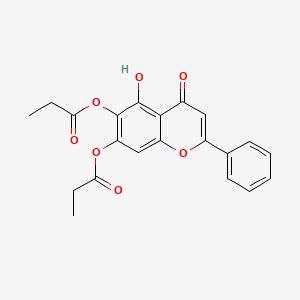
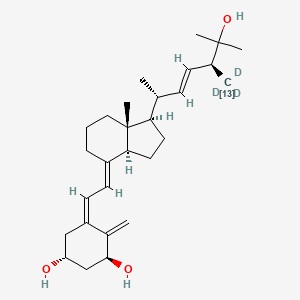
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


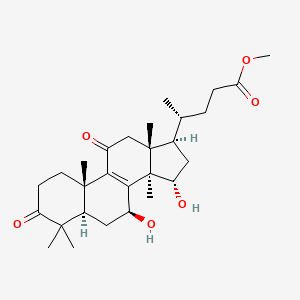

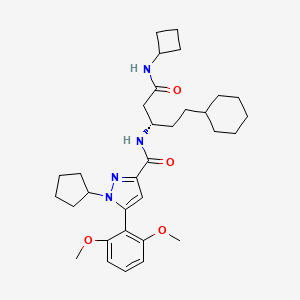

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
